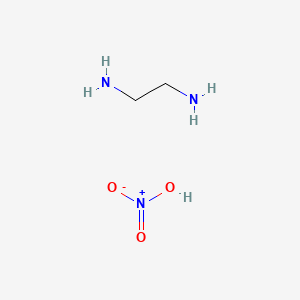
Ethylenediamine nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylenediamine nitrate is an organic compound with the chemical formula C2H8N2·HNO3. It is a nitrate salt of ethylenediamine, a colorless liquid with an ammonia-like odor. This compound is known for its applications in various fields, including explosives, pharmaceuticals, and chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethylenediamine nitrate can be synthesized by reacting ethylenediamine with nitric acid. The reaction typically involves the following steps:
Mixing: Ethylenediamine is mixed with a dilute solution of nitric acid.
Reaction: The mixture is stirred at a controlled temperature to ensure complete reaction.
Crystallization: The resulting solution is cooled to precipitate this compound crystals.
Filtration and Drying: The crystals are filtered and dried to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and concentration to ensure high yield and purity. The product is then purified through crystallization and filtration.
Analyse Chemischer Reaktionen
Types of Reactions: Ethylenediamine nitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitrogen oxides.
Reduction: It can be reduced to form ethylenediamine and other nitrogen-containing compounds.
Substitution: It can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used.
Major Products Formed:
Oxidation: Nitrogen oxides and ethylenediamine derivatives.
Reduction: Ethylenediamine and its derivatives.
Substitution: Various substituted ethylenediamine compounds.
Wissenschaftliche Forschungsanwendungen
Ethylenediamine nitrate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ethylenediamine nitrate involves its ability to donate nitrate ions, which can participate in various biochemical and chemical processes. The nitrate ions can be reduced to nitric oxide, a potent vasodilator, which plays a crucial role in various physiological processes . Additionally, ethylenediamine acts as a chelating agent, binding to metal ions and forming stable complexes .
Vergleich Mit ähnlichen Verbindungen
Ethylenediamine nitrate can be compared with other similar compounds such as:
Ethylenediamine dinitrate: Similar in structure but with two nitrate groups, making it more potent as an explosive.
Diethylenetriamine nitrate: Contains an additional amine group, providing different chelating properties.
Triethylenetetramine nitrate: Contains two additional amine groups, offering enhanced chelation and coordination capabilities.
Uniqueness: this compound is unique due to its balanced properties of being a good chelating agent while also providing nitrate ions for various chemical reactions. Its versatility in different fields makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
57578-34-4 |
|---|---|
Molekularformel |
C2H9N3O3 |
Molekulargewicht |
123.11 g/mol |
IUPAC-Name |
ethane-1,2-diamine;nitric acid |
InChI |
InChI=1S/C2H8N2.HNO3/c3-1-2-4;2-1(3)4/h1-4H2;(H,2,3,4) |
InChI-Schlüssel |
HODPISPVTPCXIU-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN)N.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-6-{1-[(naphthalen-1-yl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14627282.png)
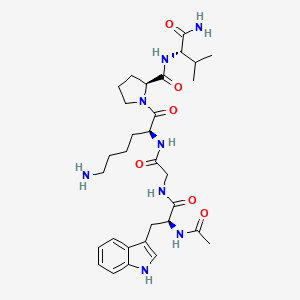

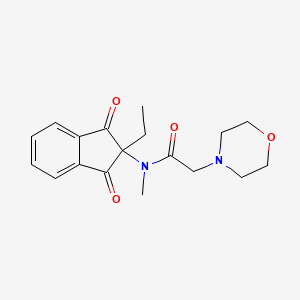
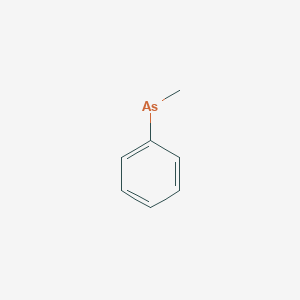
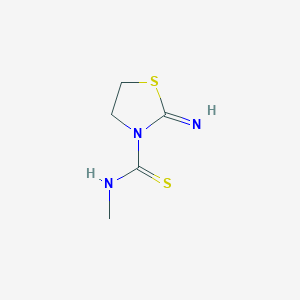
![N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14627308.png)

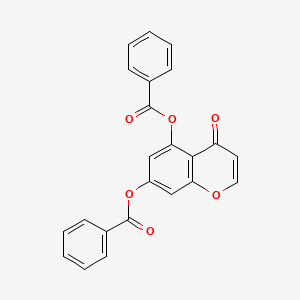
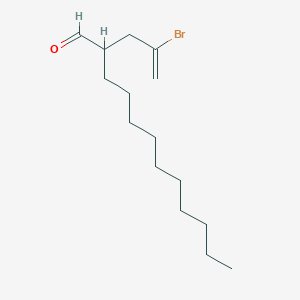
![2,6-Piperidinedione, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B14627332.png)
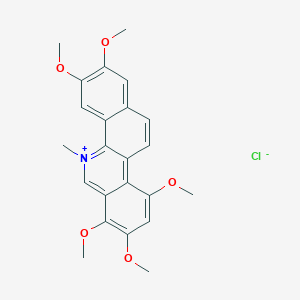
![1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene](/img/structure/B14627362.png)

